N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C15H20N4O3S and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Cyclic Sulfonamides Synthesis : Utilization in the synthesis of cyclic sulfonamides, specifically hexahydrobenzo[d]isothiazole 1,1-dioxides and hexahydro-2H-benzo[e][1,2]thiazine 1,1-dioxides, via thermal Diels-Alder reactions (Greig, Tozer, & Wright, 2001).
- Angiotensin II Antagonists Development : Synthesis of triazolinone biphenylsulfonamide derivatives as angiotensin II antagonists with potent AT1 receptor affinity (Ashton et al., 1994).
- Antibacterial Compound Synthesis : Synthesis of sulfonamide bridged 1,2,3-triazoles with significant antibacterial activity against various bacterial strains (Yadav & Kaushik, 2022).
Enzyme Inhibition and Molecular Interaction
- Acetylcholinesterase and α-Glucosidase Inhibitors : Research on new sulfonamides with benzodioxane and acetamide moieties showing significant enzyme inhibitory activity against α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).
Biological and Pharmacological Screening
- COX-2 Inhibitors Synthesis : Development of 1,5-diarylpyrazole class of cyclooxygenase-2 (COX-2) inhibitors (Penning et al., 1997).
- Antioxidant Activity Evaluation : Study of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives for in vitro antioxidant activities (Yüksek et al., 2015).
Chemistry and Synthesis Techniques
- Synthesis of 3-Methylbenzofurans : Development of a selective synthesis method for 3-methylene-2,3-dihydrobenzofurans and 3-methylbenzofurans via Rh(II)-catalyzed denitrogenative annulation (Chen et al., 2015).
- Rh(II)-Catalyzed Transannulation : Creation of fully substituted 5-sulfonamidoimidazoles through Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles (Strelnikova et al., 2018).
- Sulfonamide-Based Sensor Development : Synthesis of a poly-1,5-diaminonaphthalene modified sensor for sulfamethoxazole determination in biological samples (Chasta & Goyal, 2015).
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11(2)14(10-19-7-6-16-18-19)17-23(20,21)13-3-4-15-12(9-13)5-8-22-15/h3-4,6-7,9,11,14,17H,5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOUKWHICZDNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.